molecular formula C20H42MgO2 B8741053 Magnesium decanolate CAS No. 37909-25-4

Magnesium decanolate

Cat. No. B8741053
Key on ui cas rn: 37909-25-4
M. Wt: 338.9 g/mol
InChI Key: BIRXHGQICXXWGB-UHFFFAOYSA-N
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Patent
US04178300

Procedure details

If magnesium isopropanolate, together with e.g., 20 moles % of tetrabutoxy titanium, with respect to the amount of magnesium, and one or two equivalents of decanol, is introduced into an organic solvent, and the mixture is heated, a desirably low-viscosity solution of magnesium isopropanolatedecanolate, and/or of magnesium didecanolate, is formed, from which the liberated isopropanol can now readily be evaporated so as to achieve substantially full completion of the reaction.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O-])(C)C.[Mg+2:5].C([O-])(C)C.[Mg].[CH2:11]([OH:21])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20]>C(O[Ti](OCCCC)(OCCCC)OCCCC)CCC.C(O)(C)C>[CH2:11]([O-:21])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20].[CH2:11]([O-:21])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20].[Mg+2:5] |f:0.1.2,7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[O-].[Mg+2].C(C)(C)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCC)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(CCC)O[Ti](OCCCC)(OCCCC)OCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCC)[O-].C(CCCCCCCCC)[O-].[Mg+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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